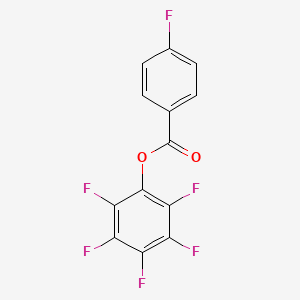

Perfluorophenyl 4-fluorobenzoate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F6O2/c14-6-3-1-5(2-4-6)13(20)21-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMGSQVSVDUWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Esterification

The most widely reported method involves converting 4-fluorobenzoic acid to its acyl chloride, followed by reaction with perfluorophenol.

Synthesis of 4-Fluorobenzoyl Chloride

-

Reactants : 4-Fluorobenzoic acid (1.0 equiv), triphosgene (BTC, 0.5–0.7 equiv), 1,2-dichloroethane (solvent).

-

Catalyst : Triethylamine (0.01–0.03 equiv).

-

Conditions : Reflux at 60–80°C for 4–6 hours.

-

Workup : Filtration, solvent removal, and vacuum distillation.

-

Yield : 80–95% purity (99.9% after distillation).

Esterification with Perfluorophenol

-

Reactants : 4-Fluorobenzoyl chloride (1.2 equiv), pentafluorophenol (1.0 equiv), pyridine (1.5 equiv).

-

Solvent : Dichloromethane (DCM) or toluene.

-

Conditions : Stir at 0–25°C for 12–24 hours.

-

Workup : Wash with 10% HCl, brine, and dry over MgSO₄.

-

Purification : Column chromatography (hexane/EtOAc) or recrystallization.

Key Reaction :

Coupling Agent-Assisted Esterification

Direct coupling of 4-fluorobenzoic acid with perfluorophenol using carbodiimides.

DCC/DMAP Method ( , )

Procedure :

-

Reactants : 4-Fluorobenzoic acid (1.2 equiv), pentafluorophenol (1.0 equiv), DCC (1.5 equiv), DMAP (0.15 equiv).

-

Solvent : Anhydrous DCM or THF.

-

Conditions : Stir at 25°C for 12–18 hours.

-

Workup : Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via silica gel chromatography.

Advantages : Avoids handling corrosive acyl chlorides.

Limitations : Requires stoichiometric coupling agents.

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) Catalysis ( )

While primarily used for carbenium ion generation, B(C₆F₅)₃ has been explored for esterification under mild conditions:

-

Reactants : 4-Fluorobenzoic acid, pentafluorophenol, B(C₆F₅)₃ (5 mol%).

-

Solvent : Toluene or THF.

-

Conditions : 70–80°C for 6–12 hours.

Comparative Analysis of Methods

| Parameter | Acid Chloride Route | DCC/DMAP Route | B(C₆F₅)₃ Catalysis |

|---|---|---|---|

| Yield | 75–95% | 70–90% | ~65% |

| Reaction Time | 4–24 h | 12–18 h | 6–12 h |

| Purification | Distillation/Chromatography | Chromatography | Chromatography |

| Scalability | High | Moderate | Low |

| Cost | Low (BTC) | High (DCC) | Moderate |

Critical Optimization Strategies

Solvent Selection

Base Selection

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 4-fluorobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, various solvents, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoates .

Scientific Research Applications

Perfluorophenyl 4-fluorobenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of perfluorophenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can form stable covalent bonds with various substrates, influencing their chemical and physical properties . The pathways involved in its action include nucleophilic substitution and other chemical transformations that modify the target molecules .

Comparison with Similar Compounds

4-Fluorophenyl Benzoate

- Structure: Contains a mono-fluorinated phenyl group (C₆H₄F) instead of a perfluorinated phenyl group.

- Molecular Formula: C₁₃H₉FO₂; Monoisotopic Mass: 216.058658 .

- Applications : Less fluorinated, making it more susceptible to enzymatic degradation (e.g., via 4-fluorobenzoate dehalogenases) compared to perfluorinated analogs .

exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 4-Fluorobenzoate

4-Fluorobenzoate Derivatives with Oxadiazole-Thio Groups

- Examples : Compounds 50–55 in , featuring 1,3,4-oxadiazole-thioether linkers.

- Molecular Formulas : C₁₇H₁₂FN₂O₄S to C₂₃H₁₆FN₂O₄S.

- Applications : Demonstrated inhibitory activity against human reticulocyte 15-lipoxygenase-1 (IC₅₀ values in µM range), with selectivity influenced by substituents like thiophene or indole .

Antiviral Derivatives

- Enhanced Potency: 4-Fluorobenzoate derivatives of sesquiterpenes (e.g., Fluor-Reynosin, Fluor-Santamarine) showed 10–30× higher inhibition of SARS-CoV-2 proteins (Mpro, RNA replicase) compared to non-fluorinated analogs. Binding energies improved due to hydrogen-bond interactions with the 4-fluorobenzoate fragment .

- Key Data: Compound Mpro Inhibition (µM) RNA Replicase Inhibition (µM) Artemisinin 25–35 25–35 Fluor-Reynosin 1–20 1–20 Fluor-Santamarine 1–20 1–20

Degradation Resistance

- Perfluorophenyl 4-Fluorobenzoate: Highly resistant to microbial degradation due to strong C-F bonds. No known native enzymes efficiently cleave perfluorinated aromatic systems .

- 4-Fluorobenzoate : Degraded by 4-fluorobenzoate dehalogenases in Pseudomonas spp. and Aureobacterium spp. into 4-hydroxybenzoate and fluoride .

Biological Activity

Perfluorophenyl 4-fluorobenzoate is a synthetic compound that has garnered attention due to its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

This compound is characterized by the presence of fluorine atoms, which enhance its stability and lipophilicity. The fluorinated aromatic rings contribute to its unique interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the acylation of perfluorophenol with 4-fluorobenzoic acid. This reaction can be catalyzed by various methods, including the use of coupling agents or catalysts that facilitate the formation of ester bonds.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

- A2780 (ovarian cancer)

- Caco-2 (colon cancer)

The compound was found to induce apoptosis in these cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Antibacterial Activity

In addition to its anticancer effects, this compound has shown antibacterial properties. It was tested against various Gram-positive and Gram-negative bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells and bacteria.

- Induction of Apoptosis: In cancer cells, this compound has been shown to activate apoptotic pathways, leading to programmed cell death.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on A2780 and Caco-2 cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased levels of apoptosis markers in treated cells compared to controls .

Case Study 2: Antibacterial Assessment

Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing perfluorophenyl 4-fluorobenzoate, and what reaction conditions are critical for yield optimization?

this compound is typically synthesized via nucleophilic aromatic substitution or esterification. Key steps include:

- Electrophilic substitution : Reacting 4-fluorobenzoic acid derivatives (e.g., acid chlorides) with perfluorophenol under anhydrous conditions, using bases like pyridine to scavenge HCl .

- Catalytic optimization : Employing coupling agents (e.g., DCC/DMAP) for esterification, with reaction temperatures maintained at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product. Yield depends on stoichiometric control of perfluorophenyl groups, which are highly electron-withdrawing and may slow reaction kinetics .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store in sealed, corrosion-resistant containers (e.g., PTFE-lined glass) at 2–8°C in dry, well-ventilated areas to prevent hydrolysis or aerosol formation .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (N95 masks) during weighing or transfers. Avoid skin contact due to potential fluorochemical toxicity .

- Spill management : Contain leaks with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Q. How does the fluorine substitution in this compound influence its environmental persistence?

The C–F bond’s high strength (485 kJ/mol) and low polarizability render this compound resistant to hydrolysis and microbial degradation. Key factors:

- Microbial resistance : Limited enzymatic pathways for defluorination; only specialized microbes (e.g., Aureobacterium sp.) produce 4-fluorobenzoate dehalogenase, which cleaves fluoride ions slowly under aerobic conditions .

- Environmental half-life : Estimated >1 year in soil due to poor bioavailability and adsorption to organic matter .

Q. What analytical techniques are recommended for characterizing this compound and confirming purity?

- Spectroscopy :

- Chromatography :

- HPLC-UV (C18 column, acetonitrile/water gradient) to detect impurities (<0.5% threshold) .

Advanced Research Questions

Q. How do electron-withdrawing perfluorophenyl groups modulate the electronic properties of this compound in semiconductor applications?

Perfluorophenyl groups lower the energy of frontier molecular orbitals (HOMO/LUMO) via inductive effects, enabling n-type semiconductor behavior:

- Bandgap reduction : UV-Vis spectroscopy shows a 0.3–0.5 eV decrease compared to non-fluorinated analogs, enhancing charge-carrier mobility in organic field-effect transistors (OFETs) .

- Crystallinity : X-ray diffraction reveals improved π-stacking due to planarization of the fluorinated aromatic backbone, critical for thin-film device performance .

Q. What enzymatic pathways degrade this compound, and how do reaction mechanisms differ under aerobic vs. anaerobic conditions?

- Aerobic degradation : Burkholderia cepacia utilizes 4-fluorobenzoate 1,2-dioxygenase for oxidative ring cleavage, producing 4-hydroxybenzoate and fluoride ions .

- Anaerobic pathways : Defluorinating enoyl-CoA hydratase/hydrolase catalyzes reductive defluorination, but rates are 10× slower due to lack of O2-dependent activation .

- Contradictions : Some studies report trace 4-hydroxybenzoate under aerobic conditions, while others detect only fluoride ions, likely due to strain-specific enzyme expression .

Q. How can synthetic strategies be optimized to enhance the thermal stability of this compound for high-temperature material applications?

- Substituent engineering : Introduce electron-deficient meta-fluorine atoms to increase resonance stabilization, raising decomposition temperatures (TGA ΔTdec +50°C vs. mono-fluorinated analogs) .

- Crosslinking : UV-initiated radical polymerization with dienes creates thermally stable networks (DSC shows Tg >200°C) .

Q. What experimental discrepancies exist in quantifying defluorination products, and how can they be resolved?

- Fluoride detection issues : Ion-selective electrodes may underestimate F− in organic matrices. Use ion chromatography with post-column derivatization (e.g., La(III)-alizarin complex) for accurate quantification .

- Metabolite variability : LC-MS/MS is recommended to distinguish 4-hydroxybenzoate from isomeric byproducts, which GC-MS may misidentify due to similar retention times .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.